5-trans U-46619

Prostaglandin E Synthase Enzyme Inhibition Isomer Selectivity

5-trans U-46619 (CAS 330796-58-2) is the trans isomer of the well-established thromboxane A2 (TXA2) receptor (TP receptor) agonist U-46619. It is a stable, synthetic prostaglandin H2 (PGH2) analog that, like its cis counterpart, acts as a TP receptor agonist, but is characterized by its distinct geometry at the 5,6-double bond.

Molecular Formula C21H34O4
Molecular Weight 350.5 g/mol
Cat. No. B12365957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-trans U-46619
Molecular FormulaC21H34O4
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O
InChIInChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4+,13-12+/t16-,17+,18+,19-,20-/m1/s1
InChIKeyLQANGKSBLPMBTJ-JVCJGEKZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-trans U-46619: A High-Purity Trans Isomer of the Thromboxane A2 Receptor Agonist for Specialized Pharmacological Studies


5-trans U-46619 (CAS 330796-58-2) is the trans isomer of the well-established thromboxane A2 (TXA2) receptor (TP receptor) agonist U-46619 . It is a stable, synthetic prostaglandin H2 (PGH2) analog that, like its cis counterpart, acts as a TP receptor agonist, but is characterized by its distinct geometry at the 5,6-double bond [1]. Critically, 5-trans U-46619 is a known minor impurity, present at 2-5% in most commercial preparations of U-46619, and its unique pharmacological profile is often confounded when not studied in isolation [2].

Identity 5-trans isomer of U-46619 TXA2 receptor agonist
Research Role Impurity reference standard for analytical profiling
Pharmacology Isomer-specific probe for TP receptor subtype studies

Why 5-trans U-46619 is Not a Generic Substitute for U-46619: Key Pharmacological and Purity Distinctions


Substituting 5-trans U-46619 with the more common cis isomer, U-46619, or other TP receptor agonists is not scientifically valid due to significant differences in both potency and target engagement [1]. The 5-trans isomer demonstrates a distinct pharmacological fingerprint, most notably a reduced capacity to inhibit prostaglandin E synthase compared to its 5-cis counterpart . Furthermore, as a minor but variably present impurity in commercial U-46619 batches, using 5-trans U-46619 as a reference standard is essential for quality control and for deconvoluting experimental data where its presence might introduce confounding variability [1][2]. The following quantitative evidence details these critical differentiators, underscoring why precise procurement of 5-trans U-46619 is necessary for targeted research applications.

5-trans U-46619 Distinct trans geometry alters potency and target engagement
U-46619 (cis) / generic TP agonists Cis isomer or other agonists may not reproduce trans isomer's pharmacological profile
Certified isomer purity Defined purity standard for impurity quantification
Commercial U-46619 Variable trans impurity content may confound experimental outcomes
CAS 330796-58-2 Unique chemical identity for procurement and inventory
CAS 56985-40-1 Different CAS number; mistaken identity leads to experimental errors

Quantitative Differentiation of 5-trans U-46619: Head-to-Head and Cross-Study Comparisons


5-trans U-46619 Exhibits Half the Potency of U-46619 in Inhibiting Prostaglandin E Synthase

In a direct comparison, 5-trans U-46619 demonstrated approximately half the inhibitory potency against prostaglandin E synthase compared to its 5-cis isomer, U-46619 . Quantitative analysis showed that at a concentration of 10 µM, 5-trans U-46619 inhibited prostaglandin E synthase activity by less than 20% [1].

Prostaglandin E Synthase Inhibition
Head-to-head
~0.5x potency vs cis isomer
Isomer geometry alters enzyme inhibition profile
Reported at 10 µM; IC50 not established
Prostaglandin E Synthase Enzyme Inhibition Isomer Selectivity

5-trans U-46619 is a Minor Impurity (2-5%) in Commercial U-46619, Requiring Its Use as a Reference Standard

Multiple independent commercial and academic sources confirm that 5-trans U-46619 is a minor impurity, present at a variable concentration of 2-5%, in most commercial preparations of the widely used TP receptor agonist, U-46619 [1][2]. The variable presence of this impurity can introduce significant batch-to-batch variability in experimental outcomes, making its identification and quantification essential.

Impurity Level in U-46619
Reported
2–5%
Supports need for impurity reference standard
Variable batch-to-batch; verify per lot
Analytical Chemistry Quality Control Reference Standard Impurity Profiling

5-trans U-46619 Serves as a Key Tool for Pharmacological Distinction of TP Receptor Subtypes

While direct comparative data for 5-trans U-46619 at TP receptor subtypes is limited, the compound is a structural analog of U-46619, a prototypical agonist used to define TP receptor heterogeneity [1]. A landmark comparative study demonstrated that U-46619 exhibits an EC50 of 538.3 nM for stimulating human platelet aggregation, whereas another TP receptor agonist, AGN191976, is significantly more potent with an EC50 of 16.3 nM [1]. This 33-fold difference in potency provides a quantitative framework for understanding how subtle structural changes, like the 5,6-trans geometry, can dramatically impact activity at TP receptor subtypes and related targets.

TP Receptor Subtype SAR Context
Class-level
U-46619 EC50 538.3 nM; AGN191976 EC50 16.3 nM (~33-fold difference)
Structural isomerism may significantly alter receptor activity
No direct 5-trans data; inferred from parent compound
TP Receptor Subtypes Receptor Heterogeneity Pharmacological Tool Thromboxane A2

Cross-Species TP Receptor Pharmacology: U-46619 Exhibits Tissue-Dependent Potency, a Context for Isomer-Specific Studies

The parent compound, U-46619, displays significant potency variation across different tissues and species, providing a critical context for studies with its 5-trans isomer. For instance, U-46619 elicits a potent positive inotropic effect on guinea pig left atrium with an EC50 of 2.5 nM [1]. In contrast, its EC50 for stimulating platelet aggregation is over 200-fold higher at 538.3 nM [2]. This stark contrast underscores the importance of using defined isomer preparations to accurately assess structure-activity relationships in different biological systems.

Tissue/Species Potency Context
Cross-study comparable
U-46619 EC50 2.5 nM (atrium) vs 538.3 nM (platelet)
Potency context is highly tissue-dependent
5-trans isomer data not available; context only
Species Differences Tissue Selectivity Thromboxane Receptor Inotropic Effect

5-trans U-46619 is a Distinct Chemical Entity with CAS 330796-58-2, Differentiating It from U-46619 (CAS 56985-40-1)

5-trans U-46619 is assigned a unique Chemical Abstracts Service (CAS) registry number, 330796-58-2, which is distinct from the CAS number for U-46619, 56985-40-1 [1]. This distinction is a fundamental requirement for accurate procurement and inventory management in any regulated research environment. Confusing these two entities can lead to experimental failure and inaccurate reporting.

CAS Identity Distinction
Reported
5-trans: 330796-58-2 ; cis: 56985-40-1
Distinct CAS ensures correct procurement
Regulatory and inventory requirement
Chemical Identity CAS Registry Isomer Purity Procurement Specification

Validated Research and Industrial Applications for 5-trans U-46619 Based on Quantitative Evidence


As an Analytical Reference Standard for Impurity Profiling in U-46619 Batches

Given its confirmed presence as a 2-5% impurity in commercial U-46619 [1], 5-trans U-46619 is an indispensable reference standard for analytical chemistry and quality control laboratories. It is used to develop and validate HPLC or LC-MS methods for quantifying this specific isomer in U-46619 stocks, ensuring batch-to-batch consistency and reliable interpretation of pharmacological data.

To Investigate Structure-Activity Relationships (SAR) of TP Receptor Isomers

5-trans U-46619 is a critical tool for academic and pharmaceutical research focused on understanding the structural determinants of TP receptor activation and downstream signaling. Its distinct pharmacological profile, such as its reduced potency for inhibiting prostaglandin E synthase compared to the cis isomer [2], provides a precise chemical probe for dissecting the role of the 5,6-double bond geometry in receptor binding and functional selectivity.

For Deconvoluting Functional Assays Confounded by U-46619 Impurities

In studies where U-46619 is used to elicit TP receptor-mediated responses (e.g., platelet aggregation or smooth muscle contraction), the presence of the 5-trans impurity can introduce variability. Researchers can use 5-trans U-46619 in parallel control experiments to rule out or quantify its contribution to the observed biological effect, thereby increasing the rigor and reproducibility of their findings. This is particularly critical given the context-dependent potency of TP receptor agonists across tissues and species [3][4].

As a Pharmacological Tool to Probe Prostaglandin E Synthase Pathways

The specific and measurable, albeit reduced, inhibitory activity of 5-trans U-46619 on prostaglandin E synthase [2] makes it a valuable, selective tool for researchers studying the complex network of prostaglandin biosynthesis. It can be employed in enzyme assays to help differentiate between the activities of various synthase isoforms or to study the metabolic fate of PGH2 in the presence of this specific isomer.

Application
Selection Property
Validation Focus
Analytical impurity profiling
Isomer-specific purity control
Method validation for isomer quantitation
TP receptor SAR studies
Isomer geometry-dependent bioactivity
Receptor binding and signaling selectivity review
Functional assay deconvolution
Impurity contribution control
Assay reproducibility and data interpretation
Prostaglandin E synthase pathway probe
Reported enzyme inhibition profile
Prostaglandin biosynthesis pathway context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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